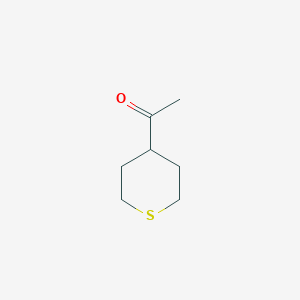

1-(Thian-4-yl)ethan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(thian-4-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12OS/c1-6(8)7-2-4-9-5-3-7/h7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTDVABNLQCBXLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCSCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32358-89-7 | |

| Record name | 1-(thian-4-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic and Structural Elucidation of 1 Thian 4 Yl Ethan 1 One Analogues

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for confirming the molecular structure of 1-(Thian-4-yl)ethan-1-one and its analogues.

In the absence of specific NMR data for this compound, the spectral data of a closely related analogue, 2-Acetylthiophene, can be examined to illustrate the principles of NMR-based structural confirmation. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

For instance, the ¹H NMR spectrum of 2-Acetylthiophene in deuterochloroform (CDCl₃) typically displays distinct signals corresponding to the protons on the thiophene (B33073) ring and the acetyl group. The aromatic protons of the thiophene ring appear as multiplets in the downfield region (typically δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing acetyl group. The methyl protons of the acetyl group appear as a sharp singlet in the upfield region (around δ 2.5 ppm). The integration of these signals provides the ratio of the number of protons of each type.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The spectrum shows a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon signals are indicative of their electronic environment. In a typical acetylthiophene analogue, the carbonyl carbon of the acetyl group would appear significantly downfield (around δ 190 ppm), while the carbons of the thiophene ring would resonate in the aromatic region (δ 120-150 ppm). The methyl carbon of the acetyl group would be found in the upfield region of the spectrum.

| Assignment | ¹H NMR Chemical Shift (ppm) in CDCl₃ | ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Thiophene Ring Protons | 7.13 - 7.69 (multiplet) | ~128 - 145 |

| Acetyl (CH₃) Protons | 2.56 (singlet) | ~26 |

| Carbonyl Carbon (C=O) | - | ~191 |

This table presents typical NMR data for 2-Acetylthiophene, an analogue of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations such as stretching and bending.

For a compound like this compound, the most prominent and diagnostic absorption band in its FT-IR spectrum would be the carbonyl (C=O) stretching vibration of the ketone group. Saturated open-chain and six-membered cyclic ketones typically exhibit a strong, sharp absorption band in the region of 1705-1725 cm⁻¹. The presence of the sulfur atom in the thiane (B73995) ring is not expected to significantly shift this characteristic absorption.

Other important absorptions would include the C-H stretching vibrations of the methylene (B1212753) groups in the thiane ring and the methyl group of the acetyl moiety, which are typically observed in the 2850-3000 cm⁻¹ region. C-S stretching vibrations are generally weak and appear in the fingerprint region (below 1500 cm⁻¹), often making them difficult to assign definitively.

The FT-IR spectrum of an analogue, 2-acetylthiophene, shows a strong carbonyl absorption band around 1665 cm⁻¹. The lower frequency compared to a saturated ketone is due to the conjugation of the carbonyl group with the aromatic thiophene ring.

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| C=O (Ketone) | 1705 - 1725 | Strong, Sharp |

| C-H (sp³ stretch) | 2850 - 3000 | Medium to Strong |

| C-S (stretch) | 600 - 800 | Weak to Medium |

This table outlines the expected FT-IR absorption bands for the key functional groups in this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

In a mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight (144.23 g/mol ). The fragmentation pattern provides valuable structural information. Common fragmentation pathways for ketones involve cleavage of the bonds adjacent to the carbonyl group (α-cleavage).

For this compound, α-cleavage could result in the loss of a methyl radical (•CH₃) to form an acylium ion at m/z 129, or the loss of the thian-4-yl radical to form an acetyl cation at m/z 43. The latter is often a prominent peak in the mass spectra of methyl ketones. Further fragmentation of the thiane ring could also occur.

Examining the mass spectrum of an analogue, 2-acetylthiophene, reveals a molecular ion peak at m/z 126. The base peak is often observed at m/z 111, corresponding to the loss of a methyl group. Another significant fragment appears at m/z 43, corresponding to the acetyl cation.

| Analogue | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) and Proposed Structures |

|---|---|---|

| 2-Acetylthiophene | 126 | 111 ([M-CH₃]⁺), 43 ([CH₃CO]⁺) |

| 2-Acetyl-3-methylthiophene | 140 | 125 ([M-CH₃]⁺), 43 ([CH₃CO]⁺) |

This table summarizes the key mass spectrometry data for analogues of this compound.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one.

For ketones like this compound, two types of electronic transitions are typically observed: the n→π* (n to pi-star) and π→π* (pi to pi-star) transitions. The n→π* transition involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to the antibonding π* orbital. This is a relatively low-energy transition and results in a weak absorption band at a longer wavelength (typically in the range of 270-300 nm). The π→π* transition, which involves the promotion of an electron from the π bonding orbital of the carbonyl group to the π* antibonding orbital, is a higher energy transition and results in a strong absorption band at a shorter wavelength (typically below 200 nm).

In thiophene-containing analogues, such as 2-acetylthiophene, the conjugation of the thiophene ring with the carbonyl group influences the electronic transitions. This conjugation lowers the energy gap between the molecular orbitals, resulting in a bathochromic (red) shift of the absorption bands to longer wavelengths. For 2-acetylthiophene, a primary absorption band (likely π→π*) is observed around 260-290 nm.

| Analogue | λmax (nm) | Transition Type |

|---|---|---|

| 2-Acetylthiophene | ~261 | Primary (π→π) |

| ~287 | Secondary (n→π) |

This table presents the UV-Visible absorption data for 2-Acetylthiophene, an analogue of this compound.

Crystallographic Analysis and Conformational Studies

While spectroscopic methods provide valuable information about molecular connectivity and functional groups, crystallographic analysis offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state.

Single Crystal X-ray Diffraction for Three-Dimensional Structure Determination

Single crystal X-ray diffraction is the gold standard for determining the precise arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine the unit cell dimensions, space group, and the exact coordinates of each atom, leading to a detailed three-dimensional model of the molecule.

While a crystal structure for this compound is not publicly available, the crystal structure of a related analogue, ethyl 2-acetyl-3,7-dimethyl-5-(thiophen-2-yl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, provides insight into the structural features of an acetylthiophene moiety. In this structure, the thiophene ring is essentially planar, as expected for an aromatic system. The bond lengths and angles within the acetyl and thiophene groups are consistent with standard values for such functionalities. For example, the C=O bond length is typically around 1.22 Å, and the C-C single bond of the acetyl group is around 1.50 Å.

For this compound, the thiane ring is expected to adopt a chair conformation, which is the most stable arrangement for six-membered saturated rings, minimizing steric and torsional strain. The acetyl group can be oriented in either an axial or equatorial position on the thiane ring. Conformational analysis, often aided by computational modeling, can predict the more stable conformer, which is typically the one with the bulky acetyl group in the equatorial position to minimize 1,3-diaxial interactions.

| Parameter | Typical Value (from analogues) |

|---|---|

| Crystal System | Monoclinic (example analogue) |

| Space Group | P2₁/n (example analogue) |

| C=O Bond Length (Å) | ~1.22 |

| C-C (acetyl) Bond Length (Å) | ~1.50 |

| Thiane Ring Conformation | Predicted to be Chair |

This table summarizes typical crystallographic parameters and predicted conformational features for this compound based on data from analogues and general principles of conformational analysis.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis has emerged as a powerful tool for the visualization and quantification of intermolecular interactions within a crystal lattice. This computational method maps the electron distribution of a molecule within a crystal, providing a detailed picture of the close contacts that govern the supramolecular architecture. The analysis generates three-dimensional surfaces around a molecule, color-coded to highlight different types of interactions and their relative strengths.

The primary interactions observed for this analogue include hydrogen bonding and van der Waals forces. nih.gov The presence of amine and carbonyl groups, in addition to the sulfur atom within the thiazole (B1198619) ring, allows for a variety of donor-acceptor interactions.

A breakdown of the intermolecular contacts and their percentage contributions to the total Hirshfeld surface for 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one is presented in the table below.

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 37.6 |

| O···H/H···O | 16.8 |

| S···H/H···S | 15.4 |

| N···H/H···N | 13.0 |

| C···H/H···C | 7.6 |

The data clearly indicates that H···H interactions are the most significant, accounting for 37.6% of the total surface area. nih.gov This is a common feature in organic molecules, reflecting the high abundance of hydrogen atoms on the molecular surface.

The O···H/H···O contacts, contributing 16.8%, are indicative of hydrogen bonding, which in this case involves N—H···O interactions that link molecules into dimers. nih.gov These dimers then form layers, which are further stabilized by other interactions.

Notably, the S···H/H···S interactions make a substantial contribution of 15.4%. nih.gov This highlights the important role of the sulfur atom in the crystal packing, participating in weak hydrogen bonding or van der Waals interactions. The N···H/H···N and C···H/H···C contacts also play a role in consolidating the molecular packing. nih.gov

In addition to these primary contacts, the analysis of the thiazole analogue also revealed the presence of C—H···π and C=O···π interactions. nih.gov These weaker interactions connect the layers of molecules, creating a stable three-dimensional architecture.

Reactivity and Derivatization Pathways of 1 Thian 4 Yl Ethan 1 One Scaffolds

Functionalization Reactions and Mechanism Investigations

The reactivity of 1-(Thian-4-yl)ethan-1-one is dominated by the chemistry of the ketone functional group and the adjacent α-carbon, as well as the potential for modification of the sulfur-containing heterocycle.

The ethanone (B97240) portion of the molecule presents two primary sites for reactivity: the electrophilic carbonyl carbon and the potentially nucleophilic α-carbon.

Nucleophilic Addition to the Carbonyl Group: The carbonyl carbon of the ethanone moiety is electron-deficient due to the electronegativity of the oxygen atom, making it a prime target for nucleophilic attack. This fundamental reaction proceeds via the formation of a tetrahedral alkoxide intermediate, which is then typically protonated. libretexts.org A wide array of nucleophiles can participate in this reaction, leading to a diverse range of products. For instance, reaction with organometallic reagents like Grignard reagents (R-MgBr) or organolithium compounds (R-Li) results in the formation of tertiary alcohols. Reduction of the ketone using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields the corresponding secondary alcohol, 1-(thian-4-yl)ethan-1-ol.

Electrophilic Substitution at the α-Carbon: The hydrogen atoms on the carbon adjacent to the carbonyl group (the α-carbon) exhibit notable acidity. libretexts.org This acidity allows for their removal by a base to form a resonance-stabilized carbanion known as an enolate. libretexts.org The enolate ion is a powerful nucleophile that can react with various electrophiles, resulting in substitution at the α-position. wikipedia.org This pathway is fundamental to forming new carbon-carbon bonds. libretexts.org

Alternatively, under acidic conditions, the ketone can tautomerize to its enol form. ankara.edu.tr Although typically a minor component at equilibrium, the enol is electron-rich and nucleophilic, reacting with strong electrophiles. wikipedia.orgmsu.edu A common example is the acid-catalyzed α-halogenation of ketones with chlorine, bromine, or iodine. ankara.edu.tr The reaction mechanism involves the protonation of the carbonyl oxygen, followed by deprotonation at the α-carbon to form the enol, which then attacks the halogen molecule. wikipedia.orgmsu.edu

Table 1: Key Transformations of the Ethanone Moiety

| Transformation Type | Reagent/Condition | Product Type |

|---|---|---|

| Nucleophilic Addition | Grignard Reagents (R-MgX) | Tertiary Alcohol |

| Nucleophilic Addition | Hydride Reagents (e.g., NaBH₄) | Secondary Alcohol |

| Electrophilic α-Substitution | 1. Strong Base (e.g., LDA) 2. Electrophile (E⁺) | α-Substituted Ketone |

| Electrophilic α-Substitution | Halogen (X₂) in Acid | α-Halo Ketone |

While the ethanone group is the primary site of reactivity, the thiane (B73995) ring itself can be modified. Ring expansion strategies are a valuable tool for creating larger, medium-sized heterocyclic systems from smaller, more readily available rings. researchgate.netsemanticscholar.org For sulfur-containing heterocycles like thiane, these expansions can proceed through various mechanisms.

One established strategy involves the ankara.edu.trbyjus.com sigmatropic rearrangement of an appropriately substituted derivative. acs.org For example, a 2-vinylthiane derivative can be alkylated at the sulfur atom to form a sulfonium (B1226848) salt. Treatment of this salt with a base generates a sulfur ylide, which can then undergo a concerted ankara.edu.trbyjus.com sigmatropic rearrangement, resulting in a ring-expanded product. This process effectively inserts atoms into the ring, converting a six-membered thiane into a larger nine-membered heterocycle. acs.org

Other potential strategies include nucleophilic or electrophilic ring-opening followed by intramolecular cyclization. researchgate.net Nucleophilic attack generally occurs at the less substituted carbon adjacent to the sulfur atom. researchgate.net The regioselectivity of these reactions can be influenced by steric hindrance and the presence of Lewis acids, which can alter the electronic effects within the molecule. researchgate.net Such approaches allow for the conversion of thianes into larger thiepanes or other sulfur-containing macrocycles.

Synthesis of Novel Thianyl Ethanone Derivatives

Leveraging the inherent reactivity of the this compound scaffold, a variety of complex derivatives can be synthesized, including chalcones, pyrazolines, Schiff bases, and hydrazones.

The synthesis of pyrazoline derivatives from this compound is a well-established two-step process that first involves the creation of a chalcone (B49325) intermediate.

Step 1: Chalcone Synthesis via Claisen-Schmidt Condensation Chalcones, or 1,3-diaryl-2-propen-1-ones, are α,β-unsaturated ketones that serve as crucial precursors for various heterocyclic compounds. journalcra.comacs.org They are synthesized through a base-catalyzed aldol (B89426) condensation reaction known as the Claisen-Schmidt condensation. nih.govutm.my In this reaction, this compound acts as the ketone component, which is treated with a substituted or unsubstituted aromatic aldehyde in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent. acs.orgnih.govnih.gov The base deprotonates the α-carbon of the ketone to form an enolate, which then attacks the carbonyl carbon of the aldehyde. The resulting aldol adduct readily dehydrates to yield the stable, conjugated chalcone system.

Step 2: Pyrazoline Synthesis via Cyclization Pyrazolines are five-membered nitrogen-containing heterocyclic compounds. thepharmajournal.com They can be readily synthesized by the cyclization of chalcones with hydrazine (B178648) or its derivatives. thepharmajournal.comorientjchem.orgdergipark.org.tr The reaction involves the nucleophilic attack of the hydrazine on the carbonyl carbon of the chalcone, followed by an intramolecular conjugate addition to the β-carbon of the double bond and subsequent cyclization to form the stable pyrazoline ring. dergipark.org.trnih.gov The reaction is often carried out by refluxing the chalcone and hydrazine hydrate (B1144303) in a solvent such as ethanol. orientjchem.orgresearchgate.net

Table 2: Synthesis of Chalcone and Pyrazoline Derivatives

| Step | Reaction Name | Reactants | Key Intermediate/Product |

|---|---|---|---|

| 1 | Claisen-Schmidt Condensation | This compound + Aromatic Aldehyde | 1-(Thian-4-yl)-3-aryl-prop-2-en-1-one (Chalcone) |

| 2 | Cyclization | Chalcone + Hydrazine Hydrate | 5-Aryl-3-(thian-4-yl)-4,5-dihydro-1H-pyrazole (Pyrazoline) |

The α,β-unsaturated system of the chalcone derivatives synthesized from this compound makes them excellent substrates for cycloaddition reactions, which are powerful methods for constructing cyclic and polycyclic systems.

[4+2] Cycloaddition (Diels-Alder Reaction): The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a substituted alkene, known as a dienophile, to form a cyclohexene (B86901) ring. wikipedia.org The electron-withdrawing nature of the carbonyl group in chalcones makes their carbon-carbon double bond electron-deficient, allowing them to function effectively as dienophiles. researchgate.netnih.gov Reaction of a thianyl-chalcone with a diene, such as cyclopentadiene (B3395910) or isoprene, can generate complex polycyclic structures containing the thiane moiety. acs.orgresearchgate.net These reactions provide a reliable method for forming six-membered rings with good stereochemical control. wikipedia.org

[2+2] Photochemical Cycloaddition: In addition to thermal [4+2] cycloadditions, α,β-unsaturated ketones can undergo [2+2] cycloaddition reactions with alkenes under photochemical conditions. youtube.com This reaction typically proceeds through a triplet excited state of the ketone and results in the formation of a cyclobutane (B1203170) ring. This method allows for the construction of four-membered ring systems fused to the thianyl-ethanone framework.

The carbonyl group of this compound is susceptible to condensation reactions with primary amines and hydrazine derivatives to form imines (Schiff bases) and hydrazones, respectively.

Schiff Base (Imine) Formation: Schiff bases are compounds containing an azomethine (-C=N-) group. iosrjournals.org They are formed by the reaction of a ketone or aldehyde with a primary amine. byjus.comresearchgate.netwisdomlib.org The reaction mechanism involves the nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate. iosrjournals.org This intermediate then undergoes acid- or base-catalyzed dehydration to yield the final imine product. iosrjournals.orgnih.gov The removal of water is crucial as the reaction is reversible. nih.gov

Hydrazone Formation: Hydrazones are a class of organic compounds with the structure R₂C=NNH₂. wikipedia.org They are formed by the reaction of ketones or aldehydes with hydrazine (H₂N-NH₂) or substituted hydrazines. wikipedia.orgquimicaorganica.orgresearchgate.net The mechanism is analogous to Schiff base formation, involving nucleophilic attack of the terminal nitrogen of hydrazine on the carbonyl carbon, followed by dehydration. quimicaorganica.orgresearchgate.net Hydrazones are stable compounds and serve as important intermediates in further synthetic transformations, such as the Wolff-Kishner reduction. wikipedia.org

Table 3: C=N Bond Forming Condensation Reactions

| Derivative | Reagent | Functional Group Formed | General Structure |

|---|---|---|---|

| Schiff Base | Primary Amine (R-NH₂) | Imine / Azomethine | (Thian-4-yl)C(CH₃)=N-R |

| Hydrazone | Hydrazine (H₂N-NH₂) | Hydrazone | (Thian-4-yl)C(CH₃)=N-NH₂ |

Multi-component Reactions Incorporating Thianyl Ethanone Moieties

Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecular architectures in a single step from three or more starting materials. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. The incorporation of heterocyclic scaffolds, such as the thianyl moiety present in this compound, into MCRs can lead to novel compounds with potential applications in medicinal chemistry and materials science.

The reactivity of this compound is centered around its ketone functional group, which can readily participate in condensation reactions with various nucleophiles. This makes it a suitable candidate for a range of well-established MCRs, including the Biginelli, Ugi, and Hantzsch reactions. While specific literature examples detailing the use of this compound in these reactions are not extensively documented, its structural features suggest its potential as a valuable building block in such transformations.

A prominent example of a multi-component reaction where this compound could be employed is the Biginelli reaction. mdpi.combanglajol.infomdpi.com This one-pot cyclocondensation typically involves an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones or the corresponding thiones. mdpi.combanglajol.infomdpi.com In a hypothetical Biginelli reaction, this compound could serve as the ketone component, reacting with an aromatic or aliphatic aldehyde and urea or thiourea to yield novel dihydropyrimidinone derivatives bearing a thianyl substituent.

The general scheme for such a reaction would involve the acid-catalyzed condensation of the aldehyde and urea to form an N-acylimine intermediate. This is followed by the nucleophilic addition of the enolate of this compound to the imine, and subsequent cyclization and dehydration to afford the final dihydropyrimidine (B8664642) product. The presence of the thianyl ring could influence the stereochemical outcome of the reaction and the biological activity of the resulting products.

A hypothetical Biginelli reaction incorporating this compound is presented in the table below:

Table 1: Hypothetical Biginelli Reaction of this compound

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Product |

|---|---|---|---|---|---|

| This compound | Benzaldehyde | Urea | HCl | Ethanol | 5-Acetyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one derivative with a thian-4-yl group at position 5 |

| This compound | 4-Chlorobenzaldehyde | Thiourea | p-Toluenesulfonic acid | Acetonitrile | 5-Acetyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydropyrimidine-2(1H)-thione derivative with a thian-4-yl group at position 5 |

Similarly, this compound could potentially be utilized in other MCRs. In an Ugi reaction, which typically involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide, this compound could serve as the ketone component to generate complex peptidomimetic structures containing the thianyl scaffold. The Hantzsch pyridine (B92270) synthesis, another classic MCR, could also accommodate this compound as the ketoester equivalent, leading to the formation of novel dihydropyridine (B1217469) derivatives.

The exploration of this compound in these and other multi-component reactions represents a promising avenue for the synthesis of new heterocyclic compounds with diverse and potentially valuable biological properties. The thianyl moiety can impart unique physicochemical properties, such as lipophilicity and metabolic stability, which are often desirable in drug discovery.

Computational and Theoretical Investigations of 1 Thian 4 Yl Ethan 1 One and Its Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a cornerstone in computational chemistry and drug design, aiming to correlate the structural or physicochemical properties of a series of compounds with their biological activities. bio-hpc.eu For 1-(thian-4-yl)ethan-1-one and its derivatives, QSAR serves as a predictive tool to forecast the therapeutic potential of novel analogues and to guide synthetic efforts toward molecules with enhanced efficacy.

Development of Predictive Models for Biological Activity

The development of a robust QSAR model for a series of thianyl ethanone (B97240) derivatives is a systematic process involving several key stages. The primary goal is to create a statistically significant mathematical equation that can accurately predict the biological activity of compounds that have not yet been synthesized or tested. nih.gov

The initial step involves curating a dataset of this compound analogues with experimentally determined biological activities (e.g., IC₅₀ values for enzyme inhibition). This dataset is then partitioned into a training set, used to build the model, and a test set, used to evaluate its predictive power on external compounds. pensoft.net

Next, a wide array of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic, thermodynamic, steric, and topological properties. nih.gov Using the training set, a mathematical relationship between a selection of these descriptors (the independent variables) and the biological activity (the dependent variable) is established. Several statistical methods can be employed for this purpose:

Multiple Linear Regression (MLR): This method generates a simple linear equation, offering ease of interpretation. nih.gov

Partial Least Squares (PLS): PLS is effective when dealing with a large number of descriptors that may be intercorrelated.

Artificial Neural Networks (ANN): ANNs are capable of modeling complex, non-linear relationships between structure and activity, often resulting in models with high predictive accuracy. nih.gov

The final stage is rigorous validation. Internal validation techniques, such as cross-validation (leave-one-out or leave-many-out), are applied to the training set to assess the model's robustness. External validation, performed using the test set, is crucial for confirming the model's ability to predict the activity of new compounds. pensoft.net A statistically validated QSAR model can then be reliably used to screen virtual libraries of novel thianyl ethanone derivatives, prioritizing the most promising candidates for synthesis and biological evaluation. bio-hpc.eu

Exploration of Descriptors Influencing Thianyl Ethanone Activity

Identifying the molecular descriptors that significantly influence the biological activity of thianyl ethanone derivatives is a critical outcome of QSAR analysis. This provides valuable insights into the mechanism of action and highlights the key structural features required for potency. For sulfur-containing heterocycles, a combination of electronic, hydrophobic, and steric factors often governs their biological interactions. nih.govnih.gov

In a QSAR analysis of structurally related ethane-1-one derivatives, several descriptor classes were found to be particularly influential on their antioxidant activity. pensoft.net It is plausible that these or similar descriptors would also be critical for modeling the activity of this compound derivatives.

Key descriptors potentially influencing the activity of this class of compounds include:

Lipophilicity (logP): This descriptor measures the compound's partitioning between an oily and an aqueous phase. It is crucial for membrane permeability and reaching the target site. An optimal logP value is often required, as very high or very low values can negatively impact bioavailability. farmaciajournal.com

Electronic Properties: Descriptors such as dipole moment and the energies of the Highest Occupied Molecular Orbital (E-HOMO) and Lowest Unoccupied Molecular Orbital (E-LUMO) are vital. The dipole moment can influence polar interactions with the biological target, while frontier orbital energies relate to the molecule's reactivity and ability to participate in charge-transfer interactions.

Steric and Topological Descriptors: Properties like molecular volume, surface area, and molar refractivity (MR) describe the size and shape of the molecule. These are fundamental to ensuring a proper fit within the receptor's binding pocket. pensoft.net For instance, QSAR models have shown that antioxidant activity can increase in molecules with smaller volumes and surface areas. pensoft.net

Polarizability: This descriptor relates to the deformability of the molecule's electron cloud in an electric field, which can be important for induced-fit interactions with a biological target. pensoft.net

The table below summarizes key descriptors and their potential influence on the activity of thianyl ethanone derivatives.

| Descriptor Class | Specific Descriptor | Potential Influence on Biological Activity |

| Hydrophobicity | logP (Octanol-Water Partition Coefficient) | Governs solubility, membrane permeability, and binding to hydrophobic pockets in the target protein. farmaciajournal.com |

| Electronic | Dipole Moment | Affects polar interactions and the overall orientation of the molecule within the binding site. pensoft.net |

| Electronic | E-LUMO (Energy of Lowest Unoccupied Molecular Orbital) | Relates to the ability of the molecule to accept electrons; important for reactivity and charge-transfer interactions. |

| Steric/Topological | Molar Refractivity (MR) | Encodes molar volume and polarizability; reflects the potential for van der Waals interactions with the receptor. |

| Steric/Topological | Molecular Volume / Surface Area | Determines the steric fit of the molecule within the active site; bulkier substituents may enhance or diminish activity. pensoft.net |

By analyzing the coefficients of these descriptors in a validated QSAR equation, researchers can deduce a clear structure-activity relationship. For example, a positive coefficient for logP would suggest that increasing lipophilicity enhances activity, guiding the design of more potent analogues.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Before a compound can be considered a viable drug candidate, it must exhibit favorable pharmacokinetic properties. In silico ADME studies are computational methods used early in the drug discovery process to predict a compound's absorption, distribution, metabolism, and excretion profile, helping to identify potential liabilities before committing to costly synthesis and experimental testing. nih.govnih.gov For this compound, these predictive models provide a crucial first look at its potential drug-like characteristics.

ADME predictions are typically based on calculations of physicochemical properties and the application of established models that correlate these properties with pharmacokinetic behavior. Many of these models are based on Lipinski's "Rule of Five," which suggests that poor oral absorption or permeation is more likely when a compound has a molecular weight >500, a logP >5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors.

The table below presents a hypothetical but representative in silico ADME profile for the parent compound, this compound, based on typical parameters evaluated for small molecule drug candidates.

| Parameter | Predicted Value/Classification | Implication |

| Physicochemical Properties | ||

| Molecular Weight | 144.23 g/mol | Complies with Lipinski's Rule (<500), suggesting good potential for absorption. |

| logP (Lipophilicity) | ~1.5 | Optimal range for good absorption and solubility balance. |

| Hydrogen Bond Donors | 0 | Complies with Lipinski's Rule (<5), favorable for membrane permeation. |

| Hydrogen Bond Acceptors | 2 (Oxygen and Sulfur) | Complies with Lipinski's Rule (<10), favorable for membrane permeation. |

| Polar Surface Area (PSA) | 42.6 Ų | Indicates good potential for oral absorption and cell permeability. |

| Absorption | ||

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | High | Suggests good passive diffusion across the intestinal epithelium. |

| Distribution | ||

| Plasma Protein Binding (PPB) | Moderate | A moderate level of binding allows for sufficient free drug concentration to elicit a therapeutic effect while maintaining a reasonable half-life. |

| Blood-Brain Barrier (BBB) Penetration | Yes | The compound's size and lipophilicity may allow it to cross the BBB, which could be desirable or undesirable depending on the therapeutic target. |

| Metabolism | ||

| CYP450 2D6 Inhibitor | No | Low risk of drug-drug interactions involving the CYP2D6 enzyme. |

| CYP450 3A4 Inhibitor | No | Low risk of drug-drug interactions involving the CYP3A4 enzyme, a major metabolic pathway. |

| Excretion | ||

| Total Clearance | Moderate | Predicts a reasonable rate of elimination from the body. |

These in silico predictions suggest that this compound possesses a favorable ADME profile, making it a promising scaffold for further development. The low molecular weight, optimal lipophilicity, and low polar surface area are all indicators of good oral bioavailability. Furthermore, the prediction that it is not a significant inhibitor of major CYP450 enzymes suggests a lower likelihood of metabolic drug-drug interactions. These computational assessments provide a strong rationale for the synthesis and experimental evaluation of its derivatives.

Mechanistic Insights into Biological Activities of 1 Thian 4 Yl Ethan 1 One Analogues in Vitro Studies

In Vitro Cellular Pathway Analysis

Investigating the effects of these analogues on cellular pathways provides a broader understanding of their biological impact beyond single-target interactions.

A primary goal of many anticancer agents is to induce apoptosis in malignant cells. Studies in various cancer cell lines have elucidated the pathways through which 1-(thian-4-yl)ethan-1-one analogues achieve this.

MCF-7, K562, and A549 Cells: In breast cancer (MCF-7), chronic myelogenous leukemia (K562), and lung cancer (A549) cell lines, certain analogues have been shown to induce apoptosis. researchgate.netresearchgate.netnih.govnih.govnih.gov The mechanisms often involve the activation of caspase cascades, which are central to the apoptotic process. researchgate.netnih.gov For example, treatment of K562 cells with specific compounds leads to the cleavage and activation of caspase-3 and caspase-9, as well as the cleavage of poly(ADP-ribose) polymerase (PARP). researchgate.net In some cases, apoptosis is preceded by cell cycle arrest at the G2/M phase. acs.org

| Cell Line | Cancer Type | Observed Effects |

| MCF-7 | Breast Cancer | Induction of apoptosis, cell cycle arrest. nih.govplos.org |

| K562 | Chronic Myelogenous Leukemia | Potent cytotoxicity, induction of apoptosis via caspase activation. researchgate.netnih.govacs.org |

| A549 | Lung Cancer | Inhibition of proliferation, induction of apoptosis. researchgate.netnih.gov |

The generation of reactive oxygen species (ROS) can be a double-edged sword. While excessive ROS can cause cellular damage, controlled increases can trigger apoptotic pathways in cancer cells.

Some analogues have been found to induce the generation of intracellular ROS in cancer cells. researchgate.net This increase in oxidative stress can lead to the collapse of the mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis. researchgate.net The cell's response to this stress is a critical determinant of its fate. nih.govunict.it In cancer cells, this stress response is often overwhelmed, leading to cell death. researchgate.net

Antimicrobial Action Mechanisms (e.g., against bacterial strains like E. coli, B. mycoides, and fungal species like C. albicans)

In vitro studies have begun to elucidate the complex mechanisms through which analogues of this compound exert their antimicrobial effects. The mode of action often involves targeting essential cellular structures and metabolic pathways, which can vary significantly between different types of microorganisms, such as Gram-negative bacteria, Gram-positive bacteria, and fungi.

Action Against Escherichia coli

Escherichia coli (E. coli), a Gram-negative bacterium, possesses a complex cell envelope that includes an outer membrane, presenting a formidable barrier to many antimicrobial agents. Research into analogues, particularly those containing thiazolidin-4-one and thiophene (B33073) rings, suggests specific enzymatic targets are crucial to their antibacterial activity.

One of the primary proposed mechanisms involves the inhibition of enzymes essential for the synthesis of the bacterial cell wall. Molecular docking studies have indicated that certain thiazolidin-4-one derivatives likely inhibit MurB , an enzyme that plays a critical role in the biosynthesis of peptidoglycan, a vital structural component of the bacterial cell wall. mdpi.com By disrupting this pathway, the analogues compromise the structural integrity of the bacterium, leading to cell death.

Another potential mechanism of action targets bacterial resistance pathways. Some thiophene-2-carboxamide analogues have been investigated for their ability to inhibit β-lactamase . This enzyme is a key factor in bacterial resistance to β-lactam antibiotics, as it hydrolyzes the antibiotic's active structure. By inhibiting β-lactamase, these compounds can restore the efficacy of existing antibiotics and exhibit intrinsic antibacterial effects.

**Table 1: Proposed Antibacterial Mechanisms Against *E. coli***

| Analogue Class | Proposed Target/Mechanism | Outcome |

|---|---|---|

| Thiazolidin-4-ones | Inhibition of MurB enzyme | Disruption of peptidoglycan synthesis, leading to compromised cell wall integrity. |

| Thiophene-2-carboxamides | Inhibition of β-lactamase | Neutralization of a key antibiotic resistance mechanism. |

Action Against Bacillus mycoides

Information regarding the specific mechanistic action against Bacillus mycoides is limited; however, studies on closely related Gram-positive Bacillus species, such as Bacillus cereus and Bacillus subtilis, provide valuable insights. The cell walls of Gram-positive bacteria lack an outer membrane, making them structurally different from Gram-negative bacteria and susceptible to different modes of attack.

For organosulfur compounds, a primary mechanism appears to be the direct disruption of the cell membrane. Studies on diallyl sulfide (B99878) against B. cereus have shown that the compound induces deformation of the cell membrane, leading to the leakage of intracellular proteins and other components. nih.gov This loss of membrane integrity is a direct cause of bacterial cell death. Scanning electron microscopy has visually confirmed this membrane damage, revealing deformations on the bacterial surface following treatment. nih.gov

This membrane-altering activity is a promising feature, as the development of resistance to mechanisms that cause physical cellular disruption is considered less likely than resistance to enzyme inhibition. nih.gov Various sulfur-containing heterocycles have demonstrated broad activity against Bacillus species, suggesting that membrane disruption may be a common mechanism for this class of compounds against Gram-positive bacteria. sciencerepository.org

Table 2: Proposed Antibacterial Mechanisms Against Bacillus Species

| Organism | Analogue/Compound Class | Proposed Target/Mechanism | Outcome |

|---|---|---|---|

| Bacillus cereus | Organosulfur compounds (e.g., Diallyl sulfide) | Disruption of cell membrane integrity | Leakage of intracellular components and cell death. nih.gov |

| Bacillus subtilis | Sulfur-containing heterocycles | General antimicrobial activity | Inhibition of growth. sciencerepository.org |

Action Against Candida albicans

Candida albicans (C. albicans) is an opportunistic fungal pathogen responsible for various infections. Analogues of this compound, particularly those with thiazolidin-4-one and other heterocyclic structures, have been shown to combat C. albicans through several distinct mechanisms, primarily targeting the fungal cell membrane and cell wall.

A significant antifungal mechanism is the inhibition of lanosterol 14-α-demethylase (CYP51) , an enzyme critical for the biosynthesis of ergosterol (B1671047). mdpi.com Ergosterol is the primary sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, these compounds disrupt the fluidity and integrity of the fungal membrane, leading to impaired function and cell death. This is a well-established target for azole antifungal drugs.

Other proposed mechanisms also focus on compromising the fungal cell's protective barriers:

Direct Membrane Disruption : Some compounds may directly interact with ergosterol or other membrane components, causing pore formation and increasing membrane permeability. This leads to a loss of essential ions and small molecules, ultimately resulting in cell lysis.

Cell Wall Damage : The fungal cell wall, composed of chitin (B13524) and glucans, is another key target. Certain antifungal agents work by inhibiting (1→3)-β-D-glucan synthase , an enzyme essential for cell wall synthesis. This weakens the cell wall, making the fungus susceptible to osmotic stress.

Enzyme Inhibition : Beyond ergosterol synthesis, other enzymes can be targets. For example, some heterocyclic compounds have been found to inhibit thioredoxin reductase , which disrupts the fungus's ability to manage oxidative stress, leading to internal cellular damage.

**Table 3: Proposed Antifungal Mechanisms Against *C. albicans***

| Analogue Class | Proposed Target/Mechanism | Outcome |

|---|---|---|

| Thiazolidin-4-ones | Inhibition of Lanosterol 14-α-demethylase (CYP51) | Depletion of ergosterol, leading to disruption of cell membrane integrity. mdpi.com |

| Various Heterocycles | Direct interaction with membrane components | Increased membrane permeability and leakage of cellular contents. |

| Various Heterocycles | Inhibition of (1→3)-β-D-glucan synthase | Disruption of cell wall synthesis, leading to osmotic instability. |

| 1,3,4-Oxadiazoles | Inhibition of Thioredoxin Reductase | Impairment of oxidative stress response and internal cellular damage. |

Structure Activity Relationship Sar Studies of 1 Thian 4 Yl Ethan 1 One Derivatives

Systematic Structural Modifications and Their Biological Implications

Systematic modification is a rational approach in drug design that involves altering specific parts of a molecule to observe the resulting changes in biological activity. nih.gov This process helps in identifying the pharmacophore—the essential molecular features responsible for a drug's action—and allows for the fine-tuning of its properties.

The nature and placement of substituents on the thianyl ethanone (B97240) scaffold can dramatically alter its biological profile. Modifications typically focus on the thian ring or the ethanone side chain. Key parameters that are often varied include the substituent's size, lipophilicity, electronic properties (electron-donating or electron-withdrawing), and hydrogen bonding capacity.

For instance, introducing small, lipophilic groups at various positions on the thian ring could enhance membrane permeability and, consequently, bioavailability. Conversely, adding polar groups might improve solubility or facilitate specific interactions with a biological target. The position of the substituent is equally critical; a group that enhances activity at one position might abolish it at another due to steric hindrance or unfavorable electronic interactions within the target's binding pocket.

While specific SAR data for 1-(thian-4-yl)ethan-1-one derivatives is not extensively published, the principles can be illustrated with a hypothetical data set for a generic receptor target.

Hypothetical SAR Data for this compound Analogs

| Compound ID | Substituent (R) | Position on Thian Ring | Lipophilicity (LogP) | Receptor Binding Affinity (IC₅₀, nM) |

|---|---|---|---|---|

| 1 | -H (Parent) | - | 1.5 | 500 |

| 2 | -CH₃ | 2 | 2.0 | 350 |

| 3 | -CH₃ | 3 | 2.0 | 480 |

| 4 | -OH | 4 (axial) | 1.1 | 800 |

| 5 | -F | 3 | 1.6 | 250 |

| 6 | -CF₃ | 4 (equatorial) | 2.4 | 150 |

This data is for illustrative purposes only.

From this hypothetical data, one could infer that:

Small alkyl substitution is generally tolerated, with positional effects being significant (Compound 2 vs. 3).

Polar substituents like hydroxyl groups may decrease affinity, possibly due to unfavorable interactions or altered conformation (Compound 4).

Electron-withdrawing groups appear beneficial, with a trifluoromethyl group at the 4-position showing the highest potency (Compound 6), suggesting a key interaction with an electron-deficient region of the receptor.

Thianyl vs. Piperidinyl : The replacement of the sulfur atom in the thian ring with a nitrogen atom to form a piperidine (B6355638) ring is a classic bioisosteric substitution. mdpi.com This change significantly alters the scaffold's properties. The piperidine nitrogen can act as a hydrogen bond acceptor and, if protonated at physiological pH, can introduce a positive charge, which may form crucial ionic interactions with the biological target. This can also drastically change the molecule's solubility and metabolic profile. Piperidine-containing compounds are prevalent in numerous classes of pharmaceuticals. mdpi.com

Thianyl vs. Pyrazolyl : Substituting the six-membered saturated thian ring with a five-membered aromatic pyrazole (B372694) ring introduces major structural and electronic changes. The pyrazole ring is flat and aromatic, which can facilitate π-π stacking interactions with aromatic residues in a protein target. It also features two nitrogen atoms, providing distinct hydrogen bond donor and acceptor sites.

Thianyl vs. Thiazolyl : Replacing the thian ring with a thiazole (B1198619) ring maintains the presence of a sulfur atom but within a five-membered aromatic system that also includes a nitrogen atom. nih.gov The thiazole ring is recognized as a "privileged scaffold" in medicinal chemistry, appearing in a wide range of biologically active compounds. researchgate.netump.edu.pl Its aromatic nature and hydrogen bonding capabilities differ significantly from the flexible, non-aromatic thian ring.

Comparison of Heterocyclic Ring Properties

| Ring System | Ring Size | Aromaticity | Key Heteroatoms | Potential Interactions |

|---|---|---|---|---|

| Thianyl | 6-membered | Non-aromatic | Sulfur (S) | Hydrophobic, potential H-bond acceptor |

| Piperidinyl | 6-membered | Non-aromatic | Nitrogen (N) | H-bond acceptor, potential ionic (as R₃NH⁺) |

| Pyrazolyl | 5-membered | Aromatic | 2 Nitrogens (N) | H-bond donor/acceptor, π-π stacking |

| Thiazolyl | 5-membered | Aromatic | Sulfur (S), Nitrogen (N) | H-bond acceptor, π-π stacking |

Scaffold Hopping and Privileged Thianyl Ethanone Scaffolds

Scaffold hopping is a more advanced strategy in drug design that aims to identify structurally novel compounds by modifying the central core of a known active lead compound while preserving its biological activity. mdpi.comniper.gov.in

Scaffold hopping is a valuable technique used to discover new lead compounds with improved properties or to circumvent existing patents. mdpi.com The goal is to replace the thianyl ethanone core with a structurally distinct scaffold that maintains the three-dimensional orientation of the key interacting functional groups. This can lead to the discovery of compounds with entirely new intellectual property profiles and potentially better absorption, distribution, metabolism, and excretion (ADME) characteristics. niper.gov.in

For example, a research effort might replace the thian-4-yl ring of this compound with a bicyclic system or a completely different heterocyclic core that positions the acetyl group in a similar spatial orientation relative to other key pharmacophoric features. This strategy has been successfully used to optimize flavonoid natural products by creating nitrogen and sulfur analogues with improved activity. mdpi.com

A "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. nih.govsemanticscholar.org These scaffolds represent a validated starting point for the design of new bioactive molecules. Many heterocyclic systems, such as thiazole and rhodanine, have been identified as privileged structures. researchgate.netnih.gov

While the thianyl ethanone core is not as widely recognized as a privileged scaffold compared to others, its components suggest potential. Sulfur-containing heterocycles are common in medicinal chemistry. The thian ring provides a flexible, non-planar structure that can adopt various conformations to fit different binding sites. The ethanone (acetyl) group is a common feature in bioactive molecules, capable of acting as a hydrogen bond acceptor.

For the thianyl ethanone core to be considered a privileged scaffold, derivatives would need to demonstrate broad biological activity against a range of different target classes. This would validate the scaffold as a versatile template for developing new therapeutic agents.

Applications of 1 Thian 4 Yl Ethan 1 One and Its Derivatives in Chemical and Medicinal Chemistry

Role as Key Synthetic Intermediates and Building Blocks

1-(Thian-4-yl)ethan-1-one and its structural analogs are pivotal intermediates in the synthesis of complex molecular architectures. The ketone functionality allows for a wide array of chemical transformations, including nucleophilic additions, reductions, and condensations. These reactions enable the elaboration of the core structure into more complex molecules with desired stereochemistry and functionality.

For instance, the keto group can be transformed into a hydroxyl group via reduction, which can then serve as a handle for further functionalization, such as ether or ester formation. Alternatively, it can undergo reactions like the Wittig reaction to form carbon-carbon double bonds, facilitating the connection of the thianyl moiety to other cyclic or acyclic systems. chemicalbook.com

The thiane (B73995) ring itself, a saturated six-membered heterocycle containing a sulfur atom, offers a non-planar, flexible scaffold. This three-dimensional character is often sought after in medicinal chemistry to improve target binding and pharmacokinetic properties compared to flat aromatic systems. The sulfur atom can engage in specific interactions with biological targets and can be oxidized to the corresponding sulfoxide (B87167) or sulfone, providing further avenues for modulating the compound's physicochemical properties.

The versatility of heterocyclic ketones as synthetic intermediates is well-documented. For example, analogous structures like 1-indanones are crucial in the synthesis of a broad range of biologically active compounds, including antiviral, anti-inflammatory, and anticancer agents. beilstein-journals.org The synthetic strategies employed for these related ketones, such as intramolecular Friedel-Crafts acylations and various cyclization reactions, can often be adapted for the synthesis of derivatives of this compound. beilstein-journals.org

Table 1: Selected Synthetic Transformations of Ketone-Containing Heterocycles

| Starting Material Analogue | Reaction Type | Product Type | Potential Application | Reference |

| 1-(Tetrahydro-2H-pyran-4-yl)ethanone | Wittig Reaction | Polysubstituted Olefins | Organic Synthesis | chemicalbook.com |

| 1-(Tetrahydro-2H-pyran-4-yl)ethanone | Reduction | Hydroxyl Compounds | Medicinal Chemistry | chemicalbook.com |

| 3-Arylpropanoic Acids | Intramolecular Friedel-Crafts Acylation | 1-Indanones | Biologically Active Compounds | beilstein-journals.org |

Medicinal Chemistry Design Strategies

The thianyl ethanone (B97240) moiety has been incorporated into various medicinal chemistry campaigns, leveraging its structural features to design novel therapeutic agents and biological probes.

The design of new drugs often involves the exploration of novel chemical space to identify molecules with improved efficacy, selectivity, and safety profiles. The incorporation of the this compound scaffold can be a key strategy in this endeavor. The non-aromatic, saturated heterocyclic ring can enhance the three-dimensional shape of a molecule, which can lead to more specific interactions with the binding sites of biological targets.

A common strategy in drug design is the use of privileged scaffolds that are known to interact with multiple biological targets. While not as extensively studied as some other heterocycles, the thiane ring has the potential to act as such a scaffold. Its derivatives can be designed to target a variety of enzymes and receptors. For example, derivatives of the structurally related thiazolidine-2,4-dione have been developed as dual inhibitors of Bcl-2 and Mcl-1, important targets in cancer therapy. nih.gov This highlights the potential of sulfur-containing heterocycles in the design of potent and selective inhibitors.

Furthermore, the synthesis of spiro-thiazolidinone derivatives, which can be accessed from precursors analogous to this compound, has led to the discovery of dual EGFR/BRAFV600E inhibitors with promising antiproliferative and apoptotic activity. nih.govmdpi.com These examples underscore the potential of incorporating sulfur-containing heterocyclic ketones into the design of multi-targeted kinase inhibitors for cancer treatment. mdpi.com

Table 2: Examples of Therapeutic Agents with Related Heterocyclic Scaffolds

| Compound Class | Target(s) | Therapeutic Area | Key Structural Feature | Reference |

| Thiazolidine-2,4-dione derivatives | Bcl-2/Mcl-1 | Oncology | Thiazolidinedione ring | nih.gov |

| Spiro-thiazolidinone derivatives | EGFR/BRAFV600E | Oncology | Spiro-thiazolidinone scaffold | nih.govmdpi.com |

| 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs | Glutaminase 1 (GLS1) | Oncology | Thiadiazole and piperidine (B6355638) rings | nih.gov |

Chemical probes are essential tools for dissecting complex biological processes. An ideal chemical probe is a potent, selective, and cell-permeable small molecule that can be used to modulate the function of a specific protein in cells and in vivo. The development of such probes often starts from a known inhibitor, which is then optimized for improved potency, selectivity, and pharmacokinetic properties.

While there are no specific examples of chemical probes directly derived from this compound in the provided search results, the general principles of probe development can be applied to this scaffold. For instance, the development of the potent and selective Salt-Inducible Kinase (SIK) inhibitor YKL-05-099 started from a less selective precursor, HG-9-91-01. researchgate.net Through systematic chemical modifications, the researchers were able to enhance the selectivity and in vivo properties of the initial hit, resulting in a valuable tool for studying SIK function. researchgate.net

Similarly, the this compound core could serve as a starting point for the development of novel chemical probes. The ketone could be used as a handle to attach reporter groups, such as fluorescent dyes or affinity tags, to enable visualization or pull-down experiments. The thiane ring could be modified to fine-tune the selectivity and physicochemical properties of the resulting probe. The overarching goal in the development of chemical probes is to create tools that allow for the precise interrogation of biological systems, and versatile scaffolds like this compound are valuable starting points in this process. nih.gov

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability

The development of efficient and environmentally benign synthetic methodologies is paramount for the widespread investigation and application of 1-(thian-4-yl)ethan-1-one and its derivatives. Future research will likely focus on moving beyond traditional synthetic routes to embrace greener and more sustainable practices.

Key areas of exploration will include:

Microwave-Assisted and Ultrasound-Assisted Synthesis: These techniques have the potential to significantly reduce reaction times, improve yields, and lower energy consumption compared to conventional heating methods.

Green Catalysts and Solvents: The use of biodegradable and recyclable catalysts, as well as environmentally friendly solvents like water or ionic liquids, will be crucial in developing sustainable synthetic protocols.

One-Pot Multi-Component Reactions: Designing synthetic strategies that allow for the construction of complex molecules in a single step from simple precursors will enhance efficiency and reduce waste generation.

These novel approaches will not only make the synthesis of this compound more economical and scalable but also align with the growing demand for sustainable chemical processes.

Advanced Computational Approaches for Rational Design and Activity Prediction

In silico methods are becoming indispensable tools in modern drug discovery and materials science. For this compound, advanced computational approaches will play a pivotal role in rationally designing novel derivatives with desired properties and predicting their biological activities.

Future computational studies are expected to involve:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can establish mathematical relationships between the chemical structure of this compound analogs and their biological activity. This will enable the prediction of the potency of new derivatives before their synthesis, thereby saving time and resources.

Molecular Docking Simulations: These studies will be instrumental in understanding how derivatives of this compound interact with specific biological targets at the molecular level. This information is critical for optimizing the binding affinity and selectivity of potential drug candidates.

In Silico ADMET Screening: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds is a crucial step in drug development. In silico tools can help to identify candidates with favorable pharmacokinetic and safety profiles early in the discovery pipeline.

By leveraging these computational tools, researchers can accelerate the discovery and development of novel this compound-based compounds with enhanced efficacy and safety.

Identification of Undiscovered Biological Targets and Mechanisms of Action

The thiane (B73995) ring is a structural motif present in a variety of biologically active compounds, suggesting a broad pharmacological potential for this compound derivatives. A key area of future research will be the systematic exploration of their biological activities to identify novel therapeutic applications.

This will involve:

High-Throughput Screening: Screening libraries of this compound derivatives against a wide range of biological targets will be essential to uncover new and unexpected activities.

Mechanism of Action Studies: Once a biological activity is identified, detailed mechanistic studies will be necessary to understand how these compounds exert their effects at the molecular and cellular levels.

Given the diverse bioactivities of related sulfur-containing heterocycles, it is plausible that this compound derivatives could exhibit a range of effects, including but not limited to:

| Potential Biological Activities |

| Anticancer |

| Antimicrobial |

| Anti-inflammatory |

| Neurological |

Integration of Thianyl Ethanone (B97240) Scaffolds into Multi-Target Ligand Design

The concept of multi-target-directed ligands (MTDLs) has gained significant traction in drug discovery, particularly for complex diseases with multifactorial etiologies. The structural features of this compound make it an attractive scaffold for the design of such multi-target agents.

Future research in this area will focus on:

Pharmacophore Integration: The thianyl ethanone core can be strategically combined with other known pharmacophores to create hybrid molecules capable of interacting with multiple biological targets simultaneously.

Polypharmacology Exploration: By designing and synthesizing MTDLs based on the this compound scaffold, researchers can explore novel therapeutic strategies for diseases where targeting a single protein is insufficient.

The development of such multi-target ligands could lead to more effective and safer medicines with improved therapeutic outcomes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Thian-4-yl)ethan-1-one, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation of thiane with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃). Reaction optimization includes controlling temperature (0–5°C), stoichiometry (1:1.2 molar ratio of thiane to acetyl chloride), and purification via column chromatography (silica gel, hexane/ethyl acetate eluent). NMR spectroscopy (¹H, ¹³C) and GC-MS are critical for purity assessment .

Q. How can structural characterization of this compound be performed to confirm its molecular geometry?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL software for refinement is recommended. For non-crystalline samples, advanced NMR techniques (e.g., HSQC, HMBC) and FT-IR spectroscopy can confirm functional groups (C=O stretch at ~1700 cm⁻¹) and regiochemistry. Computational methods (DFT) provide supplementary bond-length and angle validation .

Q. What analytical techniques are suitable for detecting impurities in this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) identifies molecular ions and fragmentation patterns. HPLC with UV detection (λ = 254 nm) quantifies impurities. For trace metals, ICP-MS is advised. Cross-validation with synthetic intermediates’ spectral libraries reduces false positives .

Advanced Research Questions

Q. How can hydrogen-bonding interactions of this compound in supramolecular assemblies be systematically analyzed?

- Methodological Answer : Graph-set analysis (as per Etter’s formalism) of SC-XRD data identifies hydrogen-bond motifs (e.g., R₂²(8) rings). Computational mapping of electrostatic potential surfaces (EPS) using Gaussian software reveals donor/acceptor sites. Solvent-dependent NMR studies (DMSO-d₆ vs. CDCl₃) probe dynamic interactions .

Q. What strategies resolve contradictions in catalytic activity data for this compound in transition-metal complexes?

- Methodological Answer : Redesign experiments to isolate variables: (i) Compare ligand exchange rates via stopped-flow UV-Vis, (ii) Use XAS (X-ray absorption spectroscopy) to monitor metal-ligand coordination geometry, and (iii) Validate via kinetic isotope effects (KIEs) to distinguish electronic vs. steric influences. Reproducibility requires strict oxygen/moisture exclusion .

Q. How can computational modeling predict the reactivity of this compound in photochemical reactions?

- Methodological Answer : Perform TD-DFT calculations (B3LYP/6-311++G**) to simulate excited-state transitions. Compare HOMO-LUMO gaps with experimental UV-Vis spectra. Solvent effects are modeled using PCM (Polarizable Continuum Model). Validate predictions via laser flash photolysis to measure triplet-state lifetimes .

Q. What crystallographic challenges arise in resolving the structure of this compound derivatives, and how are they addressed?

- Methodological Answer : Twinning and disorder in crystals are resolved using SHELXD for structure solution and Olex2 for refinement. High-resolution data (d-spacing < 0.8 Å) and low-temperature (100 K) data collection mitigate thermal motion artifacts. For polymorphic systems, PXRD paired with DSC identifies phase transitions .

Data Handling and Experimental Design

Q. How should researchers design experiments to evaluate the biological activity of this compound while minimizing cytotoxicity false positives?

- Methodological Answer : Use orthogonal assays: (i) MTT for viability, (ii) ROS detection via fluorescent probes (e.g., DCFH-DA), and (iii) target-specific enzyme inhibition assays. Include controls with structural analogs (e.g., 1-(4-methoxyphenyl)ethan-1-one) to isolate substituent effects. Dose-response curves (IC₅₀) must span 3–5 log units .

Q. What statistical approaches are recommended for analyzing inconsistent spectroscopic data in kinetic studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.